Substitution-Pattern Uniqueness Among Halogenated Dimethoxy Chalcones
A systematic SAR study of 20 halogenated dimethoxy chalcones (DM1–DM20) demonstrated that MAO-B inhibitory activity is exquisitely sensitive to dimethoxy orientation [1]. The 2',4'-dimethoxy series (DM1–DM10) was generally more potent than the 3',4'-dimethoxy series (DM11–DM20). The target compound 200710-48-1 uniquely carries a 2,3-dimethoxy pattern, which is absent from both screened series. By class-level inference, this unreported dimethoxy topology is predicted to yield an MAO-B inhibition profile distinct from any member of the DM1–DM20 library.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) dependence on dimethoxy regioisomerism |
|---|---|
| Target Compound Data | No direct IC₅₀ data available; compound possesses 2,3-dimethoxy substitution not represented in published DM1–DM20 series. |
| Comparator Or Baseline | DM2 (2',4'-dimethoxy, ortho-Cl) IC₅₀ = 0.067 µM; DM18 (3',4'-dimethoxy, ortho-F) IC₅₀ = 0.118 µM; DM1 (2',4'-dimethoxy, H) IC₅₀ = 0.308 µM; DM11 (3',4'-dimethoxy, H) IC₅₀ = 0.598 µM [1]. |
| Quantified Difference | The 2,3-dimethoxy motif of 200710-48-1 is structurally distinct from the published 2,4- and 3,4-series; no quantitative IC₅₀ extrapolation is possible without experimental determination. |
| Conditions | Recombinant human MAO-B, fluorometric assay, 10 µM test concentration for initial screening [1]. |
Why This Matters
For researchers seeking novel MAO-B inhibitor chemotypes, the 2,3-dimethoxy substitution represents a structurally unexplored region of SAR space, offering potential intellectual property and selectivity advantages over intensively studied 2,4- and 3,4-dimethoxy chalcones.
- [1] Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. Pharmaceuticals 2022, 15(9), 1152. View Source
